6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one is an organic compound belonging to the pyrimidinone family. This compound is characterized by the presence of a methyl group at the 6th position, a prop-2-ynyl group at the 5th position, and a sulfanylidene group at the 2nd position of the pyrimidinone ring. The molecular formula of this compound is C8H6N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-methyl-2-thiouracil and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Mechanism: The propargyl bromide reacts with the thiouracil derivative to form the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby affecting transcription and translation processes.
Modulation of Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5-(2-methylprop-2-enyl)-2-sulfanylidene-1H-pyrimidin-4-one
- 6-methyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h1H,4H2,2H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWGBPFBSKPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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